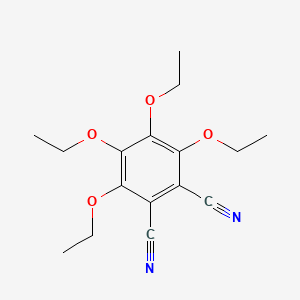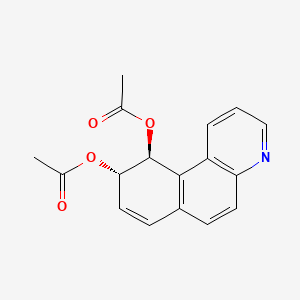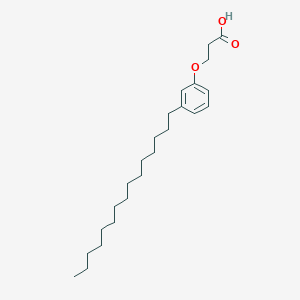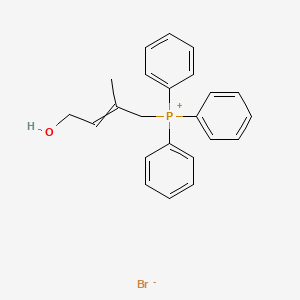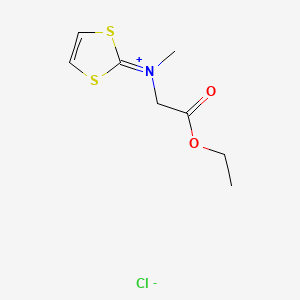
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride is a chemical compound known for its unique structure and properties It contains a dithiol ring, an ethoxy group, and a methylated oxoethanaminium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride typically involves the reaction of 1,3-dithiol-2-ylidene with ethoxycarbonyl and methyl groups under controlled conditions. One common method includes the use of aromatic nucleophilic substitution reactions, where the dithiol ring is fused with ethoxycarbonyl and methyl groups . The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the nucleophilic attack and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The dithiol ring can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the oxoethanaminium moiety to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol ring results in disulfides, while reduction of the oxoethanaminium moiety yields alcohols.
Scientific Research Applications
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors and thin-film transistors due to its electron-deficient nature and good film-forming properties.
Materials Science: The compound is employed in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for synthesizing more complex molecules and polymers with specific functionalities.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive compounds.
Mechanism of Action
The mechanism of action of N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride involves its interaction with molecular targets through its electron-deficient dithiol ring and oxoethanaminium moiety. These interactions can lead to the formation of stable complexes with various substrates, facilitating their use in organic electronics and materials science . The molecular pathways involved include electron transfer processes and the stabilization of charge carriers in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Naphthalenediimides fused with 2-(1,3-dithiol-2-ylidene)acetonitrile: These compounds share a similar dithiol ring structure and are used in organic electronics for their electron-deficient properties.
Core-extended naphthalene diimides: These molecules contain extended aromatic systems fused with dithiol rings, enhancing their electronic properties for use in thin-film transistors.
Uniqueness
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which provide a balance of electron-deficient and electron-donating properties. This makes it particularly useful in applications requiring precise control over electronic properties and stability under various conditions.
Properties
CAS No. |
105877-72-3 |
|---|---|
Molecular Formula |
C8H12ClNO2S2 |
Molecular Weight |
253.8 g/mol |
IUPAC Name |
1,3-dithiol-2-ylidene-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C8H12NO2S2.ClH/c1-3-11-7(10)6-9(2)8-12-4-5-13-8;/h4-5H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LYUVMQZPACIEAT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+](=C1SC=CS1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
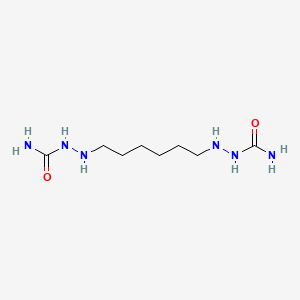
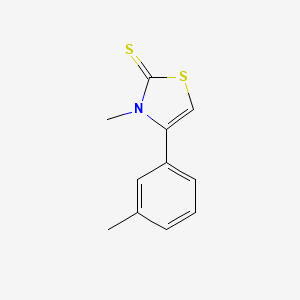
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
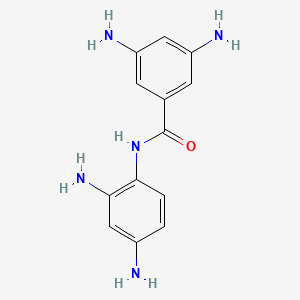
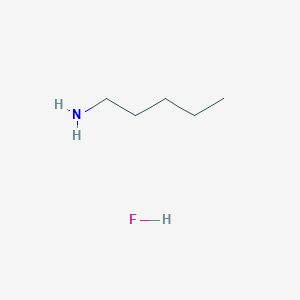

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
